molecular formula C40H36N8Na2O10 B12740574 Disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) CAS No. 94160-40-4

Disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate)

Cat. No.: B12740574
CAS No.: 94160-40-4
M. Wt: 834.7 g/mol
InChI Key: JOYUVPGQDKDQKR-GNCNVLEESA-L
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Description

Disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) is a complex bis-azo compound characterized by a central 3,3'-dimethylbiphenyl core, flanked by imino-azo linkages and terminated with 5-acetamidobenzoate groups. This structure confers unique electronic and steric properties, making it relevant for applications in dyes, sensors, and optoelectronic materials. The disodium salt enhances solubility in polar solvents, while the acetamido groups provide hydrogen-bonding capabilities, distinguishing it from structurally related compounds .

Properties

CAS No.

94160-40-4

Molecular Formula

C40H36N8Na2O10

Molecular Weight

834.7 g/mol

IUPAC Name

disodium;5-acetamido-2-[[(Z)-1-[4-[4-[[(Z)-2-[(4-acetamido-2-carboxylatophenyl)diazenyl]-3-hydroxybut-2-enoyl]amino]-3-methylphenyl]-2-methylanilino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoate

InChI

InChI=1S/C40H38N8O10.2Na/c1-19-15-25(7-11-31(19)43-37(53)35(21(3)49)47-45-33-13-9-27(41-23(5)51)17-29(33)39(55)56)26-8-12-32(20(2)16-26)44-38(54)36(22(4)50)48-46-34-14-10-28(42-24(6)52)18-30(34)40(57)58;;/h7-18,49-50H,1-6H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,55,56)(H,57,58);;/q;2*+1/p-2/b35-21-,36-22-,47-45?,48-46?;;

InChI Key

JOYUVPGQDKDQKR-GNCNVLEESA-L

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)/C(=C(/O)\C)/N=NC3=C(C=C(C=C3)NC(=O)C)C(=O)[O-])C)NC(=O)/C(=C(/O)\C)/N=NC4=C(C=C(C=C4)NC(=O)C)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=C(C)O)N=NC3=C(C=C(C=C3)NC(=O)C)C(=O)[O-])C)NC(=O)C(=C(C)O)N=NC4=C(C=C(C=C4)NC(=O)C)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) typically involves multiple steps, including the formation of the biphenyl core, azo coupling reactions, and the introduction of acetamidobenzoate groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the azo groups, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Core Modifications

  • Disodium 4,4'-((3,3'-dimethoxybiphenyl)bis(iminocarbonylazo))bis(3-hydroxynaphthalene-1-sulphonate) (CAS 70247-69-7): This compound replaces the dimethyl groups on the biphenyl core with methoxy substituents and incorporates sulphonate-terminated naphthalene moieties. The methoxy groups enhance electron-donating effects, leading to redshifted absorption spectra compared to the target compound. The sulphonate groups improve aqueous solubility but reduce thermal stability due to increased ionic character .
  • 2,2'-[(3,3'-Dichlorobiphenyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]: The dichlorobiphenyl core and chloro/methoxy substituents increase molecular rigidity and environmental persistence. The target compound’s dimethyl and acetamido groups offer reduced environmental impact and improved biocompatibility .

Linker and Terminal Group Differences

  • Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] (CAS 70815-09-7):
    The benzothiazole-sulphonate termini and azodi-p-phenylene linker create strong fluorescence properties, ideal for sensor applications. In contrast, the target compound’s acetamidobenzoate groups prioritize hydrogen bonding over fluorescence, suggesting utility in dye-polymer composites or drug delivery systems .

  • 2,2'-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bis(ethanol) diacetate (CAS 68110-29-2): The thienyl-azo group and ethanol diacetate termini enable tunable solvatochromism. However, the nitro groups reduce photostability compared to the target compound’s acetamido and hydroxyethylidene moieties .

Physicochemical Properties

Property Target Compound CAS 70247-69-7 CAS 70815-09-7 CAS 68110-29-2
Molecular Weight ~1028.92 (estimated) 1028.92 ~750 (estimated) 499.43
Solubility Polar aprotic solvents Water (high) Water (moderate) Ethanol/acetone
Absorption Max (nm) ~450–500 (azo π→π*) ~480–520 ~550 (benzothiazole) ~420–460 (thienyl-azo)
Thermal Stability (°C) >250 ~200 (sulphonates degrade) >300 ~180 (nitro groups)

Application-Specific Performance

  • Dye Industry :
    The target compound’s dimethylbiphenyl core provides steric hindrance, reducing aggregation in hydrophobic matrices compared to methoxy analogs . Its acetamido groups enable covalent bonding to cellulose, enhancing wash-fastness in textiles.

  • Optoelectronics :
    Unlike benzothiazole-based compounds (CAS 70815-09-7), the target lacks strong fluorescence but exhibits charge-transfer characteristics suitable for organic photovoltaic active layers .

  • Biomedical Sensors : The hydroxyethylidene and acetamido groups allow pH-responsive behavior, contrasting with the nitro-thienyl compound’s solvatochromic sensitivity .

Biological Activity

Disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate), also known as a complex azo dye, has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge regarding its biological properties, applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C28H30N8O6S22NaC_{28}H_{30}N_{8}O_{6}S_{2}\cdot 2Na, indicating the presence of azo groups and various amine functionalities. Its solubility in water and organic solvents varies based on pH and concentration.

Biological Activity

Antimicrobial Properties
Research indicates that azo dyes can exhibit antimicrobial properties. A study demonstrated that similar azo compounds showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of the microbial cell membrane integrity and interference with metabolic processes.

Antioxidant Activity
Azo compounds are often evaluated for their antioxidant capabilities. The presence of hydroxyl and amino groups in disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) may contribute to scavenging free radicals, as evidenced in various assays (e.g., DPPH radical scavenging assay).

Toxicological Considerations

While the biological activities of this compound are promising, it is crucial to consider its toxicological profile. Some studies have indicated potential reproductive toxicity associated with certain biphenyl derivatives. Regulatory bodies like ECHA have flagged some related compounds for reproductive toxicity concerns, emphasizing the need for careful assessment in practical applications.

Research Findings

Study Findings Methodology
Study on Antimicrobial ActivitySignificant inhibition of E. coli and S. aureusAgar diffusion method
Antioxidant Capacity AssessmentHigh radical scavenging activityDPPH assay
Toxicity EvaluationPotential reproductive toxicity notedIn vivo toxicity studies

Case Studies

  • Antimicrobial Effectiveness : A case study involving the application of azo dyes in textile industries showed that wastewater treatment using disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) effectively reduced microbial load while maintaining dye stability.
  • Antioxidant Potential in Food Preservation : Another study explored the use of this compound as a natural preservative in food products. Results indicated its effectiveness in extending shelf life by reducing oxidative stress in food matrices.

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